(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid
CAS No.:
Cat. No.: VC16471771
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNO2 |
|---|---|
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | 3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H12FNO2/c1-6-2-3-7(11)4-8(6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
| Standard InChI Key | KWEGJFCSBBDBCJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)F)C(CC(=O)O)N |
Introduction
(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is a chiral amino acid derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound features an amino group and a fluorinated aromatic ring, which are crucial for its potential biological activity and therapeutic applications. Its IUPAC name highlights its stereochemistry, indicating that it is a chiral molecule with specific biological properties.
Molecular Data
Synthesis and Chemical Reactions
The synthesis of (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid typically involves the reaction of specific precursors under controlled conditions. The choice of synthetic route depends on factors such as cost, scalability, and the desired enantiomeric purity of the final product.
This compound can participate in various chemical reactions typical for amino acids, including nucleophilic substitution due to the amino group and electrophilic attack at the carboxylic acid site.
Biological Applications and Mechanism of Action
(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is of interest in drug design and development, particularly for neurological disorders and other diseases. Its mechanism of action involves interaction with specific biological targets, which can modulate various biochemical pathways.
Research Findings and Future Directions
Research on this compound highlights its potential therapeutic effects, particularly in modulating enzyme activity and receptor interactions. The presence of the amino group allows for hydrogen bonding with biological molecules, while the fluorinated aromatic ring can participate in π-π interactions, potentially influencing various biological pathways.
Future studies should focus on optimizing synthetic routes to improve yield and purity, as well as exploring its therapeutic applications in more detail. Additionally, understanding its interactions with biological targets at a molecular level will be crucial for its development as a therapeutic agent.
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